4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. These compounds are part of the larger family of isoquinoline alkaloids, which are naturally occurring and have been studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the 3,4-dihydroisoquinoline derivative, which can then be further functionalized to introduce the ethyl group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods may include transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of co-oxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. For instance, as a dopamine D2 receptor antagonist, it inhibits the binding of dopamine to these receptors, affecting neurotransmission . Additionally, its antihypertensive effects are attributed to its inhibition of angiotensin II receptors, which play a role in blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1,2,3,4-tetrahydroisoquinoline, such as:
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline itself
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the ethyl group at the 4-position, which can influence its biological activity and pharmacokinetic properties. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
1245642-60-7 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.